

# Technical Guide: Known Derivatives of 2-Chloro-6-methoxyquinazoline

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## Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinazoline

CAS No.: 850424-11-2

Cat. No.: B1428665

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## Executive Summary: The Quinazoline Pharmacophore

The **2-chloro-6-methoxyquinazoline** scaffold represents a critical intermediate in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). In drug discovery, this core is primarily utilized to target EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), two pathways central to tumor proliferation and angiogenesis.

The chemical utility of this scaffold lies in the differential reactivity of the C4 and C2 positions. The C4-position is highly electrophilic, allowing for the introduction of a "hinge-binding" aniline moiety, while the C2-chlorine atom serves as a handle for subsequent diversification to optimize pharmacokinetic properties or is retained to exploit hydrophobic pockets within the kinase domain.

## Synthetic Chemistry & Regioselectivity

### Core Reactivity

The synthesis of bioactive derivatives typically proceeds from 2,4-dichloro-6-methoxyquinazoline. The reaction follows a defined nucleophilic aromatic substitution (

) sequence:

- **C4-Displacement (First Substitution):** The C4-position is more electron-deficient due to the inductive effect of the adjacent nitrogens and the para-relationship to the N1 atom. Nucleophilic attack by an aniline occurs here selectively under mild conditions.
- **C2-Displacement (Second Substitution):** The C2-chlorine is less reactive and typically requires higher temperatures or stronger nucleophiles to be displaced. In many potent inhibitors (e.g., dual EGFR/VEGFR inhibitors), the 2-chloro substituent is retained to enhance lipophilicity and binding affinity.

## Synthesis Workflow Visualization

The following diagram illustrates the standard synthetic pathway for generating 4-anilino-2-chloro derivatives.

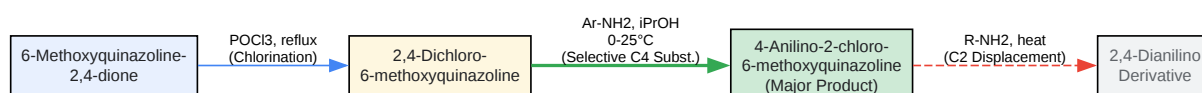


Figure 1: Regioselective synthesis of 2-chloro-6-methoxyquinazoline derivatives.

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## Medicinal Chemistry: Structure-Activity Relationships (SAR)

### The "Hinge Binder" (C4-Position)

The substituent at the C4 position is the primary determinant of kinase affinity.

- **3-Chloro-4-fluoroaniline:** A "privileged" motif found in FDA-approved drugs like Gefitinib and Afatinib. It forms critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

- Mechanism: The aniline NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue, while the N1 of the quinazoline accepts a hydrogen bond from the backbone NH.

## The "Tail" and Selectivity (C2 & C6 Positions)

- C6-Methoxy Group: This group acts as a solubilizing element and can position the molecule within the solvent-exposed region of the ATP binding pocket.
- C2-Chloro Substituent: Often retained in dual inhibitors. The chlorine atom can fill a small hydrophobic pocket (gatekeeper region) or be displaced by amines (e.g., piperazines) to improve water solubility and oral bioavailability.

## SAR Logic Visualization

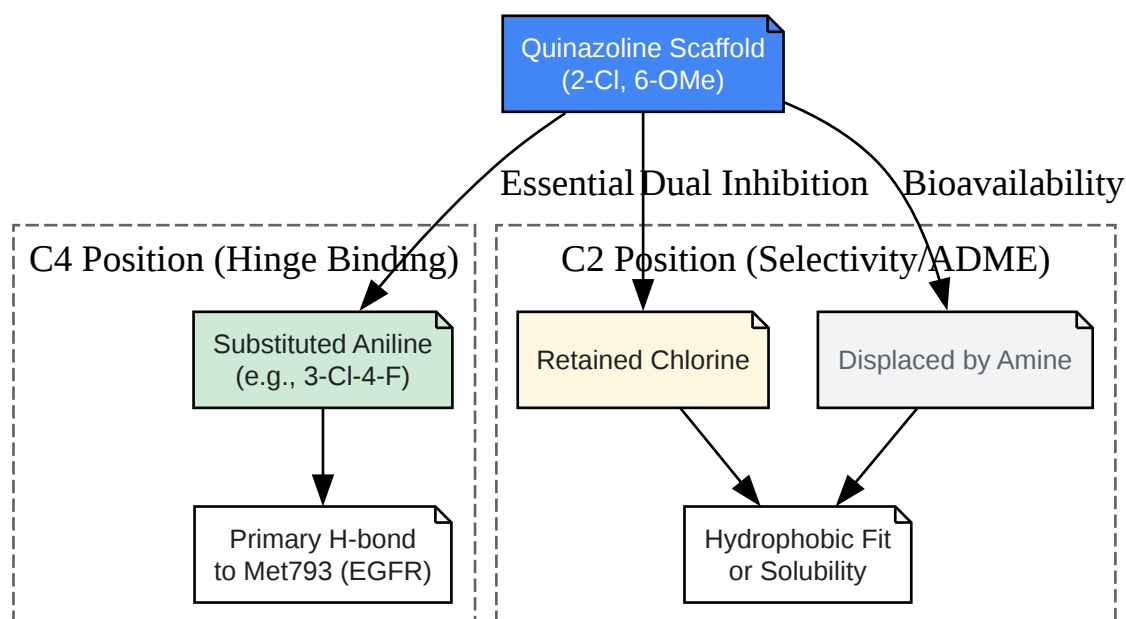


Figure 2: SAR decision tree for 2-chloro-6-methoxyquinazoline optimization.

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## Key Derivatives and Biological Data[1][2][3][4][5]

Recent research has focused on 2-chloro-4-anilino-quinazoline derivatives as dual inhibitors of EGFR and VEGFR-2.[1][2] This dual mechanism is synergistic: EGFR inhibition blocks tumor cell proliferation, while VEGFR-2 inhibition blocks angiogenesis (blood supply to the tumor).

## Quantitative Activity Profile (IC50)

The table below summarizes the potency of key derivatives synthesized from the 2-chloro-6-methoxy precursor.

Compound ID	Structure / Modification	Target	IC50 ( $\mu\text{M}$ )	Reference
Compound 10	4-(diarylamide)-6,7-dimethoxy	VEGFR-2	0.016	[1]
Compound 8o	2-chloro-4-anilino derivative	VEGFR-2	0.05 (approx)	[2]
Compound 10b	2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)...] [3]	A549 (Lung)	3.68	[3]
Compound 11	Piperazinylquinoline derivative	VEGFR-2	0.19	[4]
Sorafenib	(Standard Control)	VEGFR-2	0.02 - 0.08	[1,4]

“

*Note: Compound 8o was reported to be approximately 7-fold more potent on VEGFR-2 than its prototype, demonstrating the efficacy of the 2-chloro substitution pattern [2].[1]*

## Detailed Experimental Protocols

## Protocol A: Synthesis of 2,4-Dichloro-6-methoxyquinazoline

This is the starting material generation.

- Reagents: 6-methoxyquinazolin-2,4(1H,3H)-dione (1.0 eq), Phosphorus oxychloride ( , excess), N,N-Dimethylaniline (catalytic).
- Procedure:
  - Suspend 6-methoxyquinazolin-2,4-dione in (approx. 5-10 vol).
  - Add N,N-dimethylaniline (0.5 eq) dropwise.
  - Reflux the mixture for 4–6 hours until the solution becomes clear (monitor by TLC).
  - Cool to room temperature and remove excess under reduced pressure.
  - Pour the residue onto crushed ice/water with vigorous stirring (Exothermic!).
  - Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven.
- Validation: Product should be a white/yellowish solid. confirm by melting point and NMR (absence of amide protons).

## Protocol B: Synthesis of 4-Anilino-2-chloro-6-methoxyquinazoline

This protocol selectively installs the hinge binder at C4 while preserving the C2-chlorine.

- Reagents: 2,4-Dichloro-6-methoxyquinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.0 eq), Isopropanol (IPA).

- Procedure:
  - Dissolve 2,4-dichloro-6-methoxyquinazoline in Isopropanol (10 mL/g).
  - Add 3-Chloro-4-fluoroaniline (1.0 eq) in one portion.
  - Stir the mixture at room temperature for 1 hour, then heat to mild reflux (80°C) for 2–4 hours. Note: Monitoring is critical; prolonged heating may lead to disubstitution.
  - Cool the reaction to 0°C. The hydrochloride salt of the product will precipitate.
  - Filter the solid and wash with cold isopropanol and diethyl ether.
  - Free Base Conversion (Optional): Suspend the salt in EtOAc and wash with saturated . Dry organic layer ( ) and evaporate.[4]
- Self-Validation: The appearance of a new NH peak in NMR (~9.5-10 ppm) and retention of the C2-Cl signal confirms the structure.

## References

- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Source: NIH / PubMed Central. URL:[[Link](#)]
- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Source: European Journal of Medicinal Chemistry (via NIH). URL:[[Link](#)]
- Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. Source: Chemistry & Biodiversity (via PubMed). URL:[[Link](#)]
- New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Source: NIH / PubMed Central. URL:[[Link](#)]

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## Sources

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- 4. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [[patents.google.com](https://patents.google.com)]
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